Bibb-515

Description

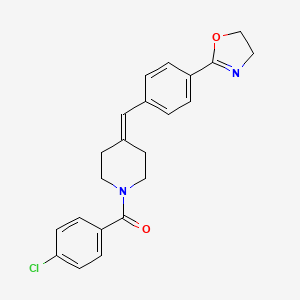

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNWPWUJMRAASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333401 | |

| Record name | BIBB 515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156635-05-1 | |

| Record name | BIBB-515 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIBB 515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIBB-515 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of BIBB-515: A Novel Tyrosine Kinase Inhibitor

A Note on the Compound: As of the latest available data, "Bibb-515" is not a publicly recognized designation for a therapeutic agent. This guide, therefore, presents a hypothetical case study for a novel compound, herein named this compound, to illustrate the rigorous scientific process of elucidating a mechanism of action. For this purpose, we will model this compound as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-characterized target in oncology.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer and colorectal cancer. This compound is a novel, potent, and selective small-molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, the experimental methodologies used to validate its activity, and its effects on cellular signaling pathways.

Part 1: Core Molecular Mechanism of Action

Direct Inhibition of EGFR Kinase Activity

The primary mechanism of action for this compound is the competitive inhibition of ATP binding to the catalytic kinase domain of EGFR. The binding of activating ligands, such as EGF, to the extracellular domain of EGFR induces receptor dimerization and a conformational change that activates the intracellular kinase domain. This activation initiates autophosphorylation of key tyrosine residues, creating docking sites for downstream signaling proteins. This compound is designed to occupy the ATP-binding pocket, preventing this crucial autophosphorylation step and effectively blocking the initiation of downstream signaling cascades.

The inhibitory activity of this compound was quantified using a series of in vitro kinase assays. These assays measure the ability of the compound to prevent the phosphorylation of a model substrate by purified, recombinant EGFR kinase domains.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Description |

| Wild-Type EGFR | 5.2 | Half-maximal inhibitory concentration against the wild-type EGFR kinase. |

| EGFR (L858R) | 1.8 | Inhibitory activity against a common activating mutation in lung cancer. |

| EGFR (Exon 19 Del) | 2.5 | Inhibitory activity against another prevalent activating mutation. |

| VEGFR2 | > 10,000 | Demonstrates high selectivity for EGFR over other related tyrosine kinases. |

Downstream Signaling Pathway Modulation

By inhibiting EGFR autophosphorylation, this compound effectively suppresses the two major downstream signaling pathways that promote tumor growth and survival: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. The MAPK pathway is primarily involved in regulating cell proliferation, while the PI3K/Akt pathway is a critical regulator of cell survival and apoptosis resistance. The inhibition of these pathways by this compound leads to cell cycle arrest and induction of apoptosis in EGFR-dependent cancer cells.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Part 2: Experimental Validation Protocols

The mechanism of action of this compound was validated through a series of in vitro and cell-based assays. These protocols are designed to be self-validating by including appropriate positive and negative controls.

In Vitro EGFR Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.

Methodology:

-

Preparation: Recombinant human EGFR kinase domain is incubated in a kinase reaction buffer.

-

Inhibitor Addition: A serial dilution of this compound is added to the reaction wells. A DMSO control (vehicle) is included.

-

Initiation: The kinase reaction is initiated by adding a poly(Glu, Tyr) peptide substrate and ATP.

-

Incubation: The reaction is allowed to proceed for 30 minutes at 30°C.

-

Detection: The amount of phosphorylated substrate is quantified using an antibody specific for phosphotyrosine, typically in an ELISA-based format.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.

Cell-Based Western Blot for Phospho-EGFR

Objective: To confirm that this compound inhibits EGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: A549 cells (an EGFR-expressing lung cancer cell line) are cultured to 80% confluency.

-

Serum Starvation: Cells are serum-starved for 24 hours to reduce basal EGFR activity.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours.

-

Stimulation: Cells are stimulated with 100 ng/mL EGF for 10 minutes to induce EGFR phosphorylation.

-

Lysis: Cells are lysed, and total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (t-EGFR). An antibody against a housekeeping protein like GAPDH is used as a loading control.

-

Detection: Blots are incubated with secondary antibodies and visualized using chemiluminescence. A decrease in the p-EGFR signal relative to the t-EGFR signal indicates inhibitory activity.

The Function of Bibb-515: An In-depth Technical Guide to a Potent 2,3-Oxidosqualene Cyclase Inhibitor

This guide provides a comprehensive technical overview of Bibb-515, a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC). Developed for researchers, scientists, and drug development professionals, this document delves into the core function, mechanism of action, and practical applications of this compound in the study of cholesterol biosynthesis and lipid metabolism.

Introduction: Targeting a Key Step in Cholesterol Synthesis

This compound is a small molecule inhibitor that has demonstrated significant efficacy in preclinical models as a lipid-lowering agent.[1] Its primary therapeutic potential lies in its ability to specifically target and inhibit 2,3-oxidosqualene cyclase, a critical enzyme in the cholesterol biosynthesis pathway.[1] By blocking this step, this compound effectively reduces the production of cholesterol, primarily leading to a decrease in low-density lipoprotein (LDL) cholesterol, a key factor in the development of cardiovascular diseases. This guide will explore the intricate details of this compound's function, from its molecular mechanism to its effects in cellular and animal models.

Mechanism of Action: Selective Inhibition of 2,3-Oxidosqualene Cyclase

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that convert acetyl-CoA into cholesterol. This compound intervenes at a crucial cyclization step catalyzed by 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.

The Cholesterol Biosynthesis Pathway and the Role of OSC

The pathway begins with the synthesis of HMG-CoA, which is then converted to mevalonate by HMG-CoA reductase, the rate-limiting enzyme and the target of statin drugs. Following a series of reactions, farnesyl pyrophosphate is formed, which then dimerizes to produce squalene. Squalene is subsequently epoxidized to form 2,3-oxidosqualene. OSC then catalyzes the intricate cyclization of the linear 2,3-oxidosqualene molecule into the first sterol, lanosterol. Lanosterol is then converted to cholesterol through a series of further enzymatic modifications.

This compound's Direct Inhibition of OSC

This compound acts as a potent and selective inhibitor of OSC.[1] This inhibition prevents the conversion of 2,3-oxidosqualene to lanosterol, thereby halting the downstream synthesis of cholesterol. The selectivity of this compound for OSC is a key feature, as it does not significantly inhibit other enzymes in the pathway, such as HMG-CoA reductase. This specificity minimizes off-target effects and offers a distinct mechanistic profile compared to other classes of lipid-lowering drugs.

Figure 1: Simplified Cholesterol Biosynthesis Pathway highlighting the inhibitory action of this compound on 2,3-Oxidosqualene Cyclase (OSC).

The consequence of OSC inhibition by this compound is a significant reduction in the production of LDL cholesterol.[1] Studies in hamsters have shown that this lipid-lowering effect is primarily due to an inhibition of LDL production rather than an increase in its catabolism.[1] Furthermore, treatment with this compound has been observed to reduce liver VLDL secretion in rats and hamsters.[1]

Quantitative Efficacy of this compound

The potency of this compound has been quantified in both in vitro and in vivo studies, demonstrating its effectiveness at nanomolar and low milligram-per-kilogram concentrations, respectively.

| Parameter | Model System | Value | Reference |

| ED₅₀ (Cholesterol Biosynthesis Inhibition) | HepG2 cells | 4.11 nM | [2] |

| ED₅₀ (OSC Activity Inhibition) | HepG2 cell homogenates | 8.69 nM | [2] |

| ED₅₀ (In vivo OSC Inhibition) | Rats | 0.2 - 0.5 mg/kg (1-5 h) | [1] |

| ED₅₀ (In vivo OSC Inhibition) | Mice | 0.36 - 33.3 mg/kg (1-5 h) | [1] |

| Total Cholesterol Reduction | Normolipemic Hamsters (55 mg/kg/day for 11 days) | -19% | [1] |

| VLDL + LDL Cholesterol Reduction | Normolipemic Hamsters (55 mg/kg/day for 11 days) | -32% | [1] |

| Total Cholesterol Reduction | Hyperlipemic Hamsters (148 mg/kg/day for 25 days) | -25% | [1] |

| LDL Cholesterol Reduction | Hyperlipemic Hamsters (148 mg/kg/day for 25 days) | -59% | [1] |

| LDL Production Rate Reduction | Hamsters | -30% to -54% | [1] |

Table 1: Summary of Quantitative Efficacy Data for this compound

Experimental Protocols

This section provides an overview of the key experimental workflows used to characterize the function of this compound. These protocols are based on established methodologies and the seminal work on this inhibitor.

In Vitro Assessment of this compound Activity

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of OSC.

Principle: The assay quantifies the conversion of a radiolabeled substrate, [¹⁴C]-2,3-oxidosqualene, to [¹⁴C]-lanosterol by OSC in a cell-free system, typically using liver microsomes as the enzyme source. The inhibition by this compound is determined by the reduction in the formation of [¹⁴C]-lanosterol.

Methodology:

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue (e.g., from rat or hamster) in a suitable buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in OSC.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the liver microsomal preparation with a reaction buffer containing necessary cofactors.

-

Add varying concentrations of this compound (or vehicle control) and pre-incubate.

-

Initiate the reaction by adding the [¹⁴C]-2,3-oxidosqualene substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a strong base (e.g., methanolic KOH).

-

Extract the lipids using an organic solvent (e.g., hexane).

-

Separate the lipid extract using thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled lanosterol and 2,3-oxidosqualene spots using autoradiography or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of OSC inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This cell-based assay assesses the overall impact of this compound on the de novo synthesis of cholesterol.

Principle: The assay measures the incorporation of a radiolabeled precursor, [¹⁴C]-acetate, into newly synthesized sterols in cultured HepG2 cells. A reduction in the incorporation of the radiolabel in the presence of this compound indicates inhibition of the cholesterol biosynthesis pathway.

Methodology:

-

Cell Culture:

-

Culture human hepatoma (HepG2) cells in a suitable medium until they reach the desired confluency.

-

-

Treatment and Radiolabeling:

-

Treat the HepG2 cells with varying concentrations of this compound (or vehicle control) for a specified period.

-

Add [¹⁴C]-acetate to the culture medium and incubate to allow for its incorporation into newly synthesized lipids.

-

-

Sterol Extraction and Precipitation:

-

Wash the cells and lyse them.

-

Extract the total lipids from the cell lysate.

-

Precipitate the sterols from the lipid extract using digitonin, which specifically binds to 3-β-hydroxysterols like cholesterol.

-

-

Quantification:

-

Wash the digitonin-precipitated sterols to remove non-specifically bound radioactivity.

-

Measure the radioactivity of the precipitated sterols using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cholesterol biosynthesis for each concentration of this compound.

-

Determine the ED₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

Bibb-515 as a 2,3-oxidosqualene cyclase inhibitor

An In-Depth Technical Guide to Bibb-515 as a 2,3-Oxidosqualene Cyclase Inhibitor

Authored by: A Senior Application Scientist

Abstract

The enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase, represents a critical control point in the biosynthesis of sterols.[1] Its role in converting 2,3-oxidosqualene into lanosterol, the precursor to cholesterol in mammals and ergosterol in fungi, makes it an attractive target for therapeutic intervention in a range of diseases, including hypercholesterolemia, fungal infections, and certain cancers.[2][3] This technical guide provides an in-depth exploration of this compound, a potent, selective, and orally active inhibitor of OSC.[4][5] We will delve into its mechanism of action, present detailed protocols for its evaluation, and discuss the interpretation of key experimental outcomes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cholesterol metabolism and the development of novel therapeutic agents.

The Rationale for Targeting 2,3-Oxidosqualene Cyclase (OSC)

The cholesterol biosynthesis pathway is a complex and highly regulated metabolic cascade essential for cellular function.[6] While statins, which inhibit the upstream enzyme HMG-CoA reductase, have been highly successful in lowering cholesterol, targeting downstream enzymes like OSC offers potential advantages.[7] Inhibiting OSC prevents the formation of lanosterol, thereby directly blocking the synthesis of cholesterol.[8] This mechanism is distinct from that of statins and may offer a complementary therapeutic approach. Furthermore, because OSC is downstream of the synthesis of essential non-sterol isoprenoids, its inhibition is not expected to interfere with their production.[7] The structural and functional differences in OSC across species (e.g., human vs. fungal) also allow for the development of selective inhibitors, providing a basis for antifungal drug discovery.[2][9]

The Cholesterol Biosynthesis Pathway and OSC's Role

The synthesis of cholesterol from acetyl-CoA involves numerous enzymatic steps. A key event is the cyclization of the linear substrate (3S)-2,3-oxidosqualene into the tetracyclic structure of lanosterol.[10] This complex reaction is catalyzed by OSC and represents the first committed step to sterol formation.[10]

This compound: A Profile of a Selective OSC Inhibitor

This compound, chemically known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine, is a well-characterized small molecule inhibitor of OSC.[5] It has demonstrated significant potency and selectivity in both cellular and animal models.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₁ClN₂O₂ | [8] |

| Molecular Weight | 380.9 g/mol | [8] |

| CAS Number | 156635-05-1 | [8] |

| Appearance | Crystalline solid | [8] |

Potency and Efficacy

This compound exhibits potent, concentration-dependent inhibition of cholesterol biosynthesis.[4] Studies in the human hepatoma cell line, HepG2, have shown a half-maximal effective dose (ED₅₀) of 4.11 nM for the inhibition of [¹⁴C]-acetate incorporation into sterols.[4] The direct inhibition of OSC activity in HepG2 cell homogenates occurs with an ED₅₀ of 8.69 nM.[4] Importantly, this compound shows high selectivity, with no significant inhibition of HMG-CoA reductase at concentrations up to 10 µM.[4]

In vivo studies have confirmed its oral activity. In rats, the ED₅₀ for OSC inhibition ranges from 0.2 to 0.5 mg/kg, while in mice, it ranges from 0.36 to 33.3 mg/kg over a 1 to 5-hour period.[5][8] This lipid-lowering activity has been demonstrated in hamster models, where daily oral administration led to significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol.[4][5] The primary mechanism for this lipid-lowering effect is a reduction in LDL production rates, rather than an increase in its catabolism.[5][11]

Methodologies for the Evaluation of this compound

A multi-tiered approach is essential for the comprehensive evaluation of OSC inhibitors like this compound. This involves progressing from cell-free enzymatic assays to cell-based models and finally to in vivo preclinical studies.

In Vitro Characterization

-

Rationale: This assay directly measures the inhibition of OSC enzymatic activity in a cell-free system, providing a direct measure of the compound's potency (e.g., IC₅₀) against its target without the complexities of cellular uptake and metabolism.

-

Methodology:

-

Enzyme Preparation: Prepare a crude microsomal fraction from a relevant source, such as rat liver or cultured HepG2 cells, which are rich in OSC.[12]

-

Substrate Preparation: Synthesize or procure 2,3-oxidosqualene.[13] Due to its lipophilic nature, it must be solubilized in an aqueous buffer using a detergent like Triton X-100.[13]

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), the microsomal enzyme preparation, and serial dilutions of this compound (or vehicle control).[10]

-

Initiation and Incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C. Start the reaction by adding the solubilized 2,3-oxidosqualene substrate.[13] Incubate for a defined period (e.g., 24 hours at 25°C or a shorter time at 37°C).[10]

-

Reaction Termination and Extraction: Stop the reaction by adding a chloroform:methanol mixture.[10] Add an internal standard (e.g., cholesterol) for quantification. Extract the sterol products into the chloroform phase.

-

Analysis: Evaporate the solvent and derivatize the sterols (e.g., silylation).[10] Analyze the production of lanosterol using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Quantify the amount of lanosterol produced in the presence of different concentrations of this compound relative to the vehicle control. Calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Rationale: This assay assesses the ability of this compound to inhibit the entire cholesterol biosynthesis pathway within an intact cellular environment, providing a more physiologically relevant measure of efficacy (ED₅₀).

-

Methodology:

-

Cell Culture: Culture HepG2 cells in appropriate media until they reach 70-80% confluency.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for an additional period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized sterols.[4]

-

Cell Lysis and Saponification: Wash the cells with PBS, then lyse them. Saponify the lipid extract to hydrolyze cholesteryl esters.

-

Sterol Precipitation: Precipitate the newly synthesized, radiolabeled sterols using digitonin.[4]

-

Quantification: Measure the amount of radioactivity in the precipitated sterol fraction using a scintillation counter.

-

Data Analysis: Determine the ED₅₀ by plotting the percentage of inhibition of [¹⁴C]-acetate incorporation against the concentration of this compound.

-

In Vivo Evaluation

-

Rationale: Hamsters are a suitable model for studying lipid-lowering agents because their lipoprotein metabolism is similar to that of humans.[5] This protocol evaluates the in vivo efficacy of this compound in a diet-induced hyperlipidemic state.

-

Methodology:

-

Animal Model Induction: Feed male golden Syrian hamsters a high-fat, high-cholesterol diet for several weeks to induce a stable hyperlipidemic state, characterized by elevated total cholesterol and LDL-C.[14]

-

Compound Administration: Randomly assign the hyperlipidemic hamsters to treatment groups: vehicle control and various doses of this compound. Administer the compound daily via oral gavage for a specified duration (e.g., 25-40 days).[4][5]

-

Monitoring: Monitor animal body weight and general health throughout the study.

-

Blood Collection and Lipid Analysis: Collect blood samples at baseline and at the end of the treatment period. Analyze serum for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assay kits.

-

Data Analysis: Compare the changes in lipid profiles between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., ANOVA).

-

Data Interpretation and Expected Outcomes

-

In Vitro: Successful execution of the in vitro assays should demonstrate a potent, dose-dependent inhibition of both isolated OSC activity and cellular cholesterol synthesis by this compound, with IC₅₀/ED₅₀ values in the low nanomolar range, consistent with published data.[4] Cytotoxicity assays (e.g., MTT or SRB) should be run in parallel to ensure that the observed inhibition of cholesterol synthesis is not due to general cell death.[15][16]

-

In Vivo: In the hamster model, a dose-dependent and statistically significant reduction in total cholesterol and LDL-C is the expected outcome for efficacious doses of this compound.[5] No significant changes in HDL-C or body weight are anticipated based on previous studies.[5] This data would confirm the compound's ability to reverse a hyperlipidemic phenotype in a relevant preclinical model.

Concluding Remarks and Future Directions

This compound serves as a powerful research tool and a lead compound for understanding the therapeutic potential of 2,3-oxidosqualene cyclase inhibition. The methodologies outlined in this guide provide a robust framework for its characterization and for the screening of new chemical entities targeting OSC. While promising, it is important to consider potential off-target effects or toxicities associated with the inhibition of this pathway, such as the cataract formation observed with some early cholesterol biosynthesis inhibitors.[7] Future research should focus on optimizing the therapeutic index of OSC inhibitors and exploring their potential in other therapeutic areas, such as oncology and infectious diseases, where cholesterol metabolism plays a crucial role.[17][18]

References

- 1. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 2. Design strategies of oxidosqualene cyclase inhibitors: Targeting the sterol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uregina.ca [uregina.ca]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effects of a novel 2,3-oxidosqualene cyclase inhibitor on cholesterol biosynthesis and lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol Biosynthesis Disorders | Xu Lab [faculty.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. In vitro susceptibility of fungi to acyclic inhibitors of 2,3-oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Oxidosqualene Cyclase from the Oomycete Saprolegnia parasitica Synthesizes Lanosterol as a Single Product [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Multiple unbiased approaches identify oxidosqualene cyclase as the molecular target of a promising anti-leishmanial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aragen.com [aragen.com]

- 18. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Bibb-515: A Technical Guide to a Potent Inhibitor of Cholesterol Biosynthesis

Introduction

In the landscape of drug discovery, particularly in the realm of metabolic diseases, the modulation of cholesterol biosynthesis pathways remains a critical area of investigation. Bibb-515 has emerged as a significant experimental compound, demonstrating potent and selective inhibition of 2,3-oxidosqualene cyclase (OSC), a pivotal enzyme in the cholesterol synthesis cascade.[1][2][3] This technical guide provides an in-depth exploration of the chemical structure, properties, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive resource that not only details the fundamental characteristics of this compound but also provides actionable insights into its experimental application.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its application in experimental settings, from solution preparation to interpretation of biological activity.

Chemical Identity:

-

IUPAC Name: 1-(4-Chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine[1][2]

-

Synonyms: BIBB 515, this compound, BIBB515[1]

Structural Representation:

The molecular structure of this compound features a central piperidine ring functionalized with a 4-chlorobenzoyl group and a benzylidene moiety bearing a 2-oxazoline ring. This specific arrangement of functional groups is critical for its selective interaction with the active site of 2,3-oxidosqualene cyclase.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C22H21ClN2O2 | [1][3] |

| Molecular Weight | 380.87 g/mol | [1] |

| Exact Mass | 380.1292 | [1] |

| Appearance | Crystalline solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 0.30 mg/ml, DMSO: 0.25 mg/ml, Ethanol: 0.15 mg/ml | [3] |

| SMILES Code | O=C(N1CC/C(CC1)=C\C2=CC=C(C3=NCCO3)C=C2)C4=CC=C(Cl)C=C4 | [1] |

| InChI Key | JQNWPWUJMRAASQ-UHFFFAOYSA-N | [1] |

Mechanism of Action: Targeting a Key Step in Sterol Biosynthesis

This compound exerts its biological effects through the potent and selective inhibition of 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase.[1][2] OSC catalyzes a crucial cyclization reaction in the cholesterol biosynthesis pathway, converting 2,3-oxidosqualene into lanosterol, the first sterol in this metabolic cascade.[3][4]

By inhibiting OSC, this compound effectively blocks the downstream synthesis of cholesterol. This targeted inhibition has been shown to lead to a reduction in low-density lipoprotein (LDL) production, which is a primary mechanism for its lipid-lowering effects observed in vivo.[2][5] Notably, this mechanism is distinct from that of statins, which target HMG-CoA reductase, an earlier enzyme in the pathway.[5] Research has indicated that this compound does not inhibit HMG-CoA reductase, highlighting its selectivity.[5]

The inhibition of OSC can also lead to the accumulation of the upstream substrate, 2,3-oxidosqualene, and potentially divert it into alternative metabolic pathways, such as the formation of 24(S),25-epoxycholesterol.[6] This alternative metabolite has its own biological activities, which may contribute to the overall pharmacological profile of this compound.[6]

Figure 1: Simplified schematic of the cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on 2,3-oxidosqualene cyclase (OSC).

Experimental Applications and In Vitro/In Vivo Efficacy

This compound has been demonstrated to be a valuable tool for studying the effects of OSC inhibition in various experimental models.

In Vitro Activity:

In cultured cells, such as the human hepatoma cell line HepG2, this compound has been shown to inhibit cholesterol biosynthesis in a concentration-dependent manner.[5] For instance, studies have demonstrated an ED50 value of 4.11 nM for the inhibition of [14C]-acetate incorporation into digitonin-precipitable sterols in HepG2 cells.[5] Furthermore, a direct inhibition of OSC activity in HepG2 cell homogenates was observed with an ED50 of 8.69 nM.[5] Treatment of chronic lymphocytic leukemia (CLL) cells (MEC-2) with this compound for three days resulted in a roughly 20% decrease in total cellular cholesterol.[1]

In Vivo Efficacy:

Oral administration of this compound has demonstrated potent, dose-dependent inhibition of OSC in rodents.[1][2][5]

-

Rats: ED50 values ranging from 0.2 to 0.5 mg/kg have been reported.[1][2][5]

-

Mice: ED50 values vary with time post-administration, ranging from 0.36 mg/kg at 1 hour to 33.3 mg/kg at 5 hours.[1][2][5]

In hyperlipidemic hamster models, daily oral treatment with this compound resulted in significant reductions in total cholesterol and VLDL + LDL cholesterol.[2][5] Specifically, in normolipemic hamsters, a 19% reduction in total cholesterol and a 32% reduction in VLDL + LDL cholesterol were observed.[2][5] In hyperlipemic hamsters, the reductions were even more pronounced, with a 25% decrease in total cholesterol and a 59% decrease in LDL-cholesterol.[2][5] These findings underscore the potential of this compound as a lipid-lowering agent, primarily by inhibiting the production of LDL.[2][5]

Beyond lipid metabolism, this compound has also been shown to sensitize chronic lymphocytic leukemia cells to chemotherapeutics, suggesting potential applications in oncology research.[6]

Experimental Protocol: In Vitro Inhibition of Cholesterol Biosynthesis in HepG2 Cells

This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on cholesterol biosynthesis in a human hepatoma cell line.

Objective: To determine the dose-dependent inhibition of cholesterol biosynthesis by this compound in HepG2 cells by measuring the incorporation of [14C]-acetate into sterols.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

[14C]-acetate

-

Digitonin

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates

-

Standard laboratory equipment for cell culture and radioisotope handling

Experimental Workflow:

Figure 2: Step-by-step workflow for the in vitro assessment of this compound's inhibitory effect on cholesterol biosynthesis.

Detailed Steps:

-

Cell Culture and Seeding:

-

Maintain HepG2 cells in a suitable culture medium in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into multi-well plates at an appropriate density to achieve sub-confluency at the time of the experiment. Allow the cells to adhere and proliferate overnight.

-

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability.

-

-

Treatment with this compound:

-

Remove the old medium from the cell culture plates and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent but no this compound).

-

Incubate the cells with the compound for a predetermined duration (e.g., 24 hours).

-

-

Radiolabeling with [14C]-acetate:

-

Following the incubation with this compound, add a known amount of [14C]-acetate to each well.

-

Incubate the cells for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized sterols.

-

-

Sterol Precipitation and Measurement:

-

Terminate the experiment by washing the cells with a suitable buffer.

-

Lyse the cells and precipitate the sterols from the cell lysate using a solution of digitonin. Digitonin specifically precipitates 3-beta-hydroxysterols.

-

Wash the resulting precipitate to remove any unincorporated [14C]-acetate.

-

Dissolve the precipitate in a scintillation cocktail.

-

Measure the radioactivity in each sample using a liquid scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity measured is directly proportional to the amount of newly synthesized sterols.

-

Calculate the percentage of inhibition of cholesterol biosynthesis for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the ED50 value.

-

Self-Validation and Controls:

-

Positive Control: Include a known inhibitor of cholesterol biosynthesis to validate the assay system.

-

Vehicle Control: Essential for normalizing the data and ensuring that the solvent used to dissolve this compound does not affect cholesterol synthesis.

-

Cell Viability Assay: Perform a parallel assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of cholesterol synthesis is not due to cytotoxicity of the compound at the tested concentrations.

Conclusion

This compound is a well-characterized and potent research tool for investigating the role of 2,3-oxidosqualene cyclase in cholesterol metabolism and its implications in various disease states. Its selectivity and demonstrated in vivo efficacy make it a valuable compound for both basic research and preclinical drug development studies. The methodologies outlined in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of this intriguing molecule. As our understanding of the intricate network of metabolic pathways continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in uncovering new therapeutic avenues.

References

- 1. medkoo.com [medkoo.com]

- 2. Effects of a novel 2,3-oxidosqualene cyclase inhibitor on cholesterol biosynthesis and lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Cholesterol Biosynthesis Disorders | Xu Lab [faculty.washington.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vivo Efficacy of Nintedanib (BIBF 1120): Mechanisms, Models, and Clinical Translation

Executive Summary

Nintedanib, formerly known as BIBF 1120, is a potent, orally available small-molecule tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action involves the simultaneous blockade of three key pro-angiogenic and pro-fibrotic signaling pathways: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2][3] This guide provides a comprehensive technical overview of the preclinical in vivo efficacy of Nintedanib, detailing its mechanism of action, the experimental models used for its evaluation, and the translation of these findings into clinical applications for various oncologic and fibrotic diseases. We will explore the causality behind experimental design choices, present detailed protocols, and summarize key quantitative data to offer field-proven insights for researchers and drug development professionals.

Introduction to Nintedanib (BIBF 1120): The Triple Angiokinase Inhibitor

Nintedanib is an indolinone derivative designed to target critical pathways in tumor angiogenesis and fibrosis.[4] Unlike agents that target a single pathway, Nintedanib's strength lies in its balanced inhibition of VEGFRs 1-3, FGFRs 1-3, and PDGFRs α and β at pharmacologically relevant concentrations.[2][5][6]

Mechanism of Action: Simultaneous Receptor Blockade

The rationale for targeting multiple angiokinases stems from the recognized mechanisms of resistance to therapies that only target the VEGF pathway.[2][3] Tumors can escape anti-VEGF treatment by upregulating alternative pro-angiogenic signals, such as those from the FGF and PDGF pathways.[7] Nintedanib's balanced inhibitory profile (IC₅₀ values in the 13-108 nM range for target receptors) offers a more comprehensive blockade of angiogenesis.[2][5][6]

The drug inhibits the ATP-binding site of these receptor tyrosine kinases, which in turn blocks downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[4][5] This leads to the inhibition of proliferation and induction of apoptosis in key cellular components of blood vessel formation, including endothelial cells, pericytes, and smooth muscle cells.[4][8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BIBF 1120 (nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of nintedanib on the microvascular architecture in a lung fibrosis model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Bibb-515 on Lipid Profiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibb-515, a potent and selective inhibitor of 2,3-oxidosqualene cyclase (OSC), represents a novel approach to lipid-lowering therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its consequential effects on lipid profiles, based on preclinical evidence. By elucidating the core scientific principles and experimental data, this document serves as a critical resource for researchers and drug development professionals exploring new frontiers in the management of dyslipidemia. We will delve into the specific molecular interactions, the resulting alterations in lipid metabolism, and the detailed methodologies used to substantiate these findings.

Introduction: The Rationale for Targeting 2,3-Oxidosqualene Cyclase in Lipid Management

The landscape of lipid-lowering therapies has been dominated by statins, which target HMG-CoA reductase, an early and rate-limiting enzyme in the cholesterol biosynthesis pathway. While highly effective, the need for alternative and complementary therapeutic strategies persists, driven by statin intolerance in some patients and the quest for more targeted modulation of lipid profiles. The enzyme 2,3-oxidosqualene cyclase (OSC), also known as lanosterol synthase, presents a compelling downstream target in this pathway. Inhibition of OSC offers a distinct mechanism to curtail cholesterol production, potentially with a different safety and efficacy profile compared to upstream inhibitors.

This compound, chemically identified as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine, has emerged as a potent and selective inhibitor of OSC.[1] Its investigation has provided significant insights into the role of OSC in lipid homeostasis and has demonstrated promising lipid-lowering effects in various preclinical models. This guide will synthesize the available technical data on this compound, offering a detailed exploration of its impact on lipid metabolism.

Mechanism of Action: Inhibition of Cholesterol Biosynthesis

The primary mechanism by which this compound exerts its lipid-lowering effects is through the direct inhibition of 2,3-oxidosqualene cyclase (EC 5.4.99.7).[1] OSC is a key enzyme in the post-squalene segment of the cholesterol biosynthesis pathway, responsible for the cyclization of 2,3-oxidosqualene to lanosterol, a precursor to cholesterol.

By selectively inhibiting OSC, this compound effectively blocks the synthesis of cholesterol at a late stage. This targeted inhibition leads to a reduction in the intracellular pool of newly synthesized cholesterol, which in turn triggers a cascade of events aimed at maintaining cellular cholesterol homeostasis.

Signaling Pathway and Point of Intervention

The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway highlighting the inhibition of HMG-CoA Reductase by statins and 2,3-Oxidosqualene Cyclase by this compound.

Preclinical Evidence: Effects on Lipid Profiles

The lipid-modifying effects of this compound have been demonstrated in a series of in vivo and in vitro studies. These investigations have consistently shown a dose-dependent reduction in key atherogenic lipids.

In Vivo Studies in Animal Models

Studies in rats, mice, and hamsters have been instrumental in characterizing the in vivo efficacy of this compound.

3.1.1. Dose-Dependent Inhibition of OSC

In rats and mice, this compound demonstrated a dose-dependent inhibition of OSC in vivo. The median effective dose (ED50) values for OSC inhibition were determined to be between 0.2 to 0.5 mg/kg in rats (over 1 to 5 hours) and ranged from 0.36 mg/kg at 1 hour to 33.3 mg/kg at 5 hours in mice.[1] This was further corroborated by measuring the inhibition of [14C]acetate incorporation into sterols, with ED50 values of 0.1 mg/kg in rats and 0.9 mg/kg in mice.[1]

3.1.2. Effects on Plasma Lipids in Hamsters

Golden Syrian hamsters, both normolipemic and hyperlipemic, have been used to model the effects of this compound on plasma lipid profiles. The results from these studies are summarized in the table below.

| Animal Model | Treatment Duration | Daily Dose of this compound | Change in Total Cholesterol | Change in VLDL + LDL Cholesterol | Change in LDL Cholesterol |

| Normolipemic Hamsters | 11 days | 55 mg/kg | -19% | -32% | Not specified |

| Hyperlipemic Hamsters | 25 days | 148 mg/kg | -25% | Not specified | -59% |

Data sourced from Eisele B, et al. J Lipid Res. 1997.[1]

Mechanistic Insights from In Vivo Studies

Kinetic studies in hamsters revealed that the lipid-lowering effect of this compound is primarily due to a significant reduction in LDL production rates, with decreases ranging from 30% to 54%.[1] Importantly, there were no significant differences in LDL clearance or fractional catabolic rates between the treated and control groups.[1] Furthermore, liver LDL receptor mRNA levels were only slightly or not at all increased, suggesting that the mechanism of LDL reduction is distinct from that of statins, which significantly upregulate LDL receptor expression.[1]

This compound was also found to reduce liver VLDL secretion in both rats and hamsters, as measured by the Triton WR1339 method.[1] This provides a direct link between the inhibition of hepatic cholesterol synthesis and the subsequent reduction in the production and secretion of triglyceride-rich lipoproteins.

In Vitro Studies in HepG2 Cells

The human hepatoma cell line, HepG2, has been utilized to investigate the cellular effects of this compound. In this in vitro model, this compound demonstrated a concentration-dependent inhibition of cholesterol biosynthesis, as measured by the incorporation of [14C]-acetate into digitonin-precipitable sterols, with an ED50 of 4.11 nM.[2] A similar potency was observed for the direct inhibition of OSC activity in HepG2 cell homogenates, with an ED50 of 8.69 nM.[2] Crucially, no inhibition of HMG-CoA reductase was observed at concentrations up to 10 µM, highlighting the selectivity of this compound for OSC.[2]

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound. These protocols are provided to enable a comprehensive understanding of the experimental basis for the reported findings.

In Vivo OSC Inhibition Assay

This protocol outlines the methodology for determining the in vivo inhibition of 2,3-oxidosqualene cyclase.

Caption: Workflow for the in vivo 2,3-oxidosqualene cyclase (OSC) inhibition assay.

Step-by-Step Methodology:

-

Animal Dosing: Male Sprague-Dawley rats or NMRI mice are administered this compound orally at various doses. A control group receives the vehicle.

-

Time Course and Sample Collection: At predetermined time points post-dosing (e.g., 1, 3, and 5 hours), animals are euthanized, and livers are promptly excised and placed in ice-cold buffer.[1]

-

Microsome Preparation: Liver microsomes are prepared by differential centrifugation.

-

OSC Activity Assay: Microsomal protein is incubated with a substrate solution containing radiolabeled [3H]2,3-oxidosqualene.

-

Lipid Extraction and Separation: The reaction is stopped, and lipids are extracted. The lipid extract is then spotted on a thin-layer chromatography (TLC) plate to separate the product (lanosterol) from the substrate (2,3-oxidosqualene).

-

Quantification and Analysis: The radioactivity of the lanosterol and 2,3-oxidosqualene spots is quantified using a radio-TLC scanner. The percentage of substrate converted to product is calculated, and the inhibition of OSC activity is determined relative to the vehicle-treated controls.

In Vivo Lipid Profile Analysis in Hamsters

This protocol describes the methodology for assessing the long-term effects of this compound on the lipid profiles of hamsters.

Step-by-Step Methodology:

-

Animal Model: Male golden Syrian hamsters are used. For hyperlipidemic models, animals can be fed a high-fat, high-cholesterol diet.

-

Treatment: Animals are treated daily with this compound or vehicle via oral gavage for a specified duration (e.g., 11 or 25 days).[1]

-

Blood Collection: At the end of the treatment period, blood is collected from fasted animals.

-

Lipid Analysis: Plasma is separated, and concentrations of total cholesterol, VLDL + LDL cholesterol, and triglycerides are determined using standard enzymatic assays.

-

Data Analysis: The percentage change in lipid parameters is calculated for the treatment group relative to the control group.

In Vitro Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol details the in vitro assessment of cholesterol biosynthesis inhibition.[2]

Step-by-Step Methodology:

-

Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

-

Treatment: Cells are incubated with varying concentrations of this compound or vehicle for a specified period.

-

Radiolabeling: [14C]-acetate is added to the culture medium, and the cells are incubated to allow for its incorporation into newly synthesized sterols.

-

Lipid Extraction: Cells are harvested, and lipids are extracted.

-

Sterol Precipitation: Digitonin is used to specifically precipitate the newly synthesized [14C]-labeled sterols.

-

Quantification: The radioactivity of the precipitated sterols is measured by liquid scintillation counting.

-

Data Analysis: The inhibition of cholesterol biosynthesis is calculated as a percentage of the control, and the ED50 value is determined.

Conclusion and Future Directions

The preclinical data on this compound compellingly demonstrate its efficacy as a lipid-lowering agent through the selective inhibition of 2,3-oxidosqualene cyclase. The primary mechanism of action, a reduction in LDL production, offers a distinct therapeutic strategy compared to existing lipid-lowering drugs. The dose-dependent reductions in total cholesterol and VLDL + LDL cholesterol observed in animal models underscore the potential of this compound.

Further research is warranted to fully elucidate the long-term safety and efficacy of OSC inhibitors in a clinical setting. The development of compounds like this compound paves the way for novel therapeutic options for patients with dyslipidemia, potentially as a monotherapy or in combination with other lipid-modifying agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and stimulate further investigation in this promising area of cardiovascular drug discovery.

References

An In-depth Technical Guide to the Cellular Targets of Nintedanib (BIBF 1120)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nintedanib, also known as BIBF 1120 and marketed under the brand name Vargatef®, is a potent small molecule inhibitor of multiple tyrosine kinases. Initially developed as an anti-cancer agent, its therapeutic applications have expanded to include the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases. This guide provides a comprehensive technical overview of the cellular targets of nintedanib, its mechanism of action, and detailed protocols for its in vitro characterization. By elucidating the molecular interactions and cellular consequences of nintedanib administration, this document aims to equip researchers with the foundational knowledge and practical methodologies required for advancing research and development in related therapeutic areas.

Introduction: The Genesis of a Multi-Targeted Kinase Inhibitor

The development of targeted therapies has revolutionized the treatment of numerous diseases, particularly in oncology and fibrotic disorders. Nintedanib emerged from a lead optimization program focused on identifying potent inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[1] The rationale was to simultaneously block multiple pro-angiogenic signaling pathways to achieve a more robust and sustained therapeutic effect. This led to the identification of nintedanib as a "triple angiokinase inhibitor," a testament to its ability to concurrently suppress three key families of receptor tyrosine kinases (RTKs): Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

Subsequent research revealed the integral role of these signaling pathways in the pathogenesis of fibrosis, paving the way for nintedanib's successful application in IPF.[3] This guide will delve into the specific molecular targets of nintedanib, the downstream signaling cascades it modulates, and the experimental workflows to validate its activity.

Primary Cellular Targets and Mechanism of Action

Nintedanib exerts its therapeutic effects by competitively binding to the adenosine triphosphate (ATP) binding pocket within the catalytic domain of its target receptor tyrosine kinases.[4][5] This reversible inhibition prevents the autophosphorylation of the receptors, a crucial step in their activation, thereby blocking the initiation of downstream intracellular signaling cascades.[6][7]

The primary cellular targets of nintedanib are:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key regulators of angiogenesis and lymphangiogenesis.[8]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell proliferation, differentiation, and migration, as well as angiogenesis.[8]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Crucial for the proliferation and migration of fibroblasts and pericytes.[8]

In addition to these primary targets, nintedanib also demonstrates inhibitory activity against other non-receptor tyrosine kinases, including members of the Src kinase family (Src, Lck, Lyn) and Fms-like tyrosine kinase-3 (Flt-3).[8]

Quantitative Inhibitory Profile

The potency of nintedanib against its target kinases is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of nintedanib for its primary targets as determined by in vitro kinase assays.

| Kinase Target | IC50 (nM) | Reference(s) |

| VEGFR1 | 34 | [9] |

| VEGFR2 | 13 | [9] |

| VEGFR3 | 13 | [9] |

| FGFR1 | 69 | [9] |

| FGFR2 | 37 | [9] |

| FGFR3 | 108 | [9] |

| PDGFRα | 59 | [9] |

| PDGFRβ | 65 | [9] |

Downstream Signaling Pathways

By inhibiting VEGFR, FGFR, and PDGFR, nintedanib effectively blocks the activation of major downstream signaling pathways that are critical for cell proliferation, survival, and migration. The two principal pathways affected are:

-

The PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation.

-

The MAPK/ERK Pathway: This cascade plays a crucial role in transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell growth and division.[2]

The simultaneous inhibition of these pathways in endothelial cells, pericytes, and fibroblasts underpins the anti-angiogenic and anti-fibrotic effects of nintedanib.

Experimental Protocols for Target Validation

The following protocols provide detailed, step-by-step methodologies for the in vitro validation of nintedanib's activity on its cellular targets.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of nintedanib on the enzymatic activity of its target kinases.

Materials:

-

Recombinant human kinase (e.g., VEGFR2, FGFR1, PDGFRβ)

-

Nintedanib (BIBF 1120)

-

ATP

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

96-well microplates

-

Plate reader

Procedure:

-

Prepare Nintedanib Dilutions: Prepare a serial dilution of nintedanib in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

-

Kinase Reaction: In a 96-well plate, add the recombinant kinase and the nintedanib dilutions. Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add ATP and the kinase substrate to each well to start the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as a colorimetric assay, fluorescence polarization, or a radiometric assay using [γ-32P]ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each nintedanib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of nintedanib on the proliferation of cells that are dependent on the signaling pathways inhibited by the drug.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines (e.g., A549 lung adenocarcinoma cells)[10]

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for A549)[6][11]

-

Fetal Bovine Serum (FBS)

-

Growth factors (e.g., VEGF, FGF, PDGF)

-

Nintedanib (BIBF 1120)

-

Cell proliferation reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for A549) and allow them to adhere overnight.[10]

-

Serum Starvation (Optional): For assays investigating the effect of specific growth factors, serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treatment: Replace the medium with fresh medium containing various concentrations of nintedanib and the appropriate growth factor(s). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

-

Add Proliferation Reagent: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure Absorbance/Fluorescence: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each nintedanib concentration relative to the growth factor-stimulated control. Determine the EC50 value.

Western Blot Analysis of Receptor Phosphorylation

This method is used to directly visualize the inhibition of receptor autophosphorylation in response to nintedanib treatment.

Materials:

-

HUVECs or other appropriate cell lines

-

Cell culture reagents

-

Growth factors (e.g., VEGF)

-

Nintedanib (BIBF 1120)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-VEGFR2 (Tyr1175), anti-total VEGFR2, anti-phospho-FGFR (Tyr653/654), anti-total FGFR, anti-phospho-PDGFRβ (Tyr751), anti-total PDGFRβ)[12][13][14]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells, then pre-treat with various concentrations of nintedanib for 1-2 hours. Stimulate with the relevant growth factor for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the phosphorylated receptor overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody against the total receptor and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the data.

-

Densitometry: Quantify the band intensities to determine the relative levels of receptor phosphorylation.

Conclusion: A Multi-faceted Inhibitor with Broad Therapeutic Potential

Nintedanib stands as a prime example of a rationally designed multi-targeted kinase inhibitor. Its ability to potently and simultaneously block the VEGFR, FGFR, and PDGFR signaling pathways provides a robust mechanism for inhibiting angiogenesis and fibrosis. The in-depth understanding of its cellular targets and mechanism of action, facilitated by the experimental protocols detailed in this guide, is crucial for the continued exploration of its therapeutic potential in a range of proliferative and fibrotic diseases. As research progresses, the insights gained from such studies will undoubtedly pave the way for the development of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. Idiopathic pulmonary fibrosis: current treatment options and critical appraisal of nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. nanopartikel.info [nanopartikel.info]

- 8. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nintedanib | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]

- 10. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nanopartikel.info [nanopartikel.info]

- 12. Phospho-PDGFRA/PDGFRB (Tyr572, Tyr574) Polyclonal Antibody (44-1000G) [thermofisher.com]

- 13. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Research Applications of Bibb-515, a Novel 2,3-Oxidosqualene Cyclase (OSC) Inhibitor

Abstract

Bibb-515 is a potent, selective, and orally active small molecule inhibitor of 2,3-oxidosqualene cyclase (OSC), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] By targeting OSC, this compound effectively reduces the production of lanosterol, a precursor to cholesterol, leading to a significant lipid-lowering effect.[4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed protocols for its application in preclinical research, and insights into its potential for the development of novel therapies for hyperlipidemia and related metabolic disorders.

Introduction: The Role of 2,3-Oxidosqualene Cyclase in Cholesterol Homeostasis

Cholesterol is an essential component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. However, elevated levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for the development of atherosclerotic cardiovascular disease. The biosynthesis of cholesterol is a complex, multi-step process, and its inhibition has been a cornerstone of lipid-lowering therapies for decades.

While HMG-CoA reductase inhibitors (statins) are the most widely prescribed drugs for hypercholesterolemia, there is a continued need for alternative and complementary therapeutic strategies.[5] 2,3-Oxidosqualene cyclase (OSC), also known as lanosterol synthase, represents a promising alternative target. OSC catalyzes the cyclization of (3S)-2,3-oxidosqualene to form lanosterol, the first sterol in the cholesterol synthesis pathway.[4] Inhibition of OSC offers a distinct mechanism of action compared to statins, which act earlier in the pathway.[5]

This compound, with the chemical name 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl) benzylidene))piperidine, has emerged as a potent and selective inhibitor of OSC.[2][3] Preclinical studies have demonstrated its efficacy in reducing cholesterol levels both in vitro and in vivo.[2][3] This guide will delve into the technical details of utilizing this compound as a research tool to investigate cholesterol metabolism and to explore its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its lipid-lowering effects by directly inhibiting the enzymatic activity of 2,3-oxidosqualene cyclase. This inhibition leads to a reduction in the synthesis of lanosterol and, subsequently, cholesterol. The primary mechanism by which this compound lowers plasma cholesterol is by inhibiting the production of LDL.[1][2]

Signaling Pathway

The following diagram illustrates the cholesterol biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Cholesterol biosynthesis pathway indicating the point of inhibition of this compound.

Preclinical Research Applications of this compound

This compound is a valuable tool for a range of preclinical research applications, from basic studies of cholesterol metabolism to the evaluation of novel therapeutic strategies for dyslipidemia.

In Vitro Applications

-

Determination of OSC Inhibition: The primary in vitro application of this compound is to confirm its inhibitory activity on OSC in various cell lines, typically liver-derived cells such as HepG2. This is often achieved by measuring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into sterols.[1]

-

Assessment of Cellular Cholesterol Levels: this compound can be used to study the impact of OSC inhibition on total cellular cholesterol content.[3]

-

Specificity Studies: It is crucial to demonstrate that this compound is selective for OSC and does not significantly inhibit other key enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.[1]

In Vivo Applications

-

Evaluation of Lipid-Lowering Efficacy: this compound has been shown to have dose-dependent lipid-lowering activity in various animal models, including rats, mice, and hamsters.[1][2] These studies typically involve the measurement of total cholesterol, LDL cholesterol, and VLDL cholesterol in plasma.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for optimizing dosing regimens and predicting its clinical efficacy.

-

Investigation of LDL Metabolism: Studies have shown that the lipid-lowering effect of this compound is primarily due to an inhibition of LDL production rather than an increase in LDL catabolism.[2]

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Protocol: Determination of OSC Inhibition in HepG2 Cells

This protocol is adapted from established methods for measuring cholesterol biosynthesis.[1]

Objective: To determine the half-maximal effective concentration (ED₅₀) of this compound for the inhibition of OSC in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

[¹⁴C]-acetic acid, sodium salt

-

Digitonin

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed HepG2 cells in 24-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

-

Radiolabeling: Add [¹⁴C]-acetate to each well to a final concentration of 1 µCi/mL.

-

Incubation: Incubate the plates for 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Lysis and Saponification: Wash the cells with PBS and lyse them. Saponify the lipid fraction.

-

Sterol Precipitation: Precipitate the sterols using digitonin.

-

Quantification: Measure the radioactivity of the precipitated sterols using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the ED₅₀ value by fitting the data to a dose-response curve.

In Vivo Protocol: Evaluation of Lipid-Lowering Efficacy in a Hyperlipemic Hamster Model

This protocol is based on published in vivo studies with this compound.[1][2]

Objective: To assess the dose-dependent effect of this compound on plasma cholesterol levels in hyperlipemic hamsters.

Materials:

-

Male golden Syrian hyperlipemic hamsters

-

High-fat diet

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

-

Blood collection supplies

-

Clinical chemistry analyzer for lipid profiling

Procedure:

-

Acclimation and Diet Induction: Acclimate the hamsters for at least one week. Induce hyperlipidemia by feeding them a high-fat diet for a specified period.

-

Group Allocation: Randomly assign the animals to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound).

-

Compound Administration: Administer this compound or vehicle daily via oral gavage for the duration of the study (e.g., 25 days).

-

Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study.

-

Lipid Analysis: Separate plasma and measure total cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides using a clinical chemistry analyzer.

-

Data Analysis: Compare the lipid profiles of the this compound-treated groups to the vehicle control group. Analyze for statistically significant, dose-dependent reductions in cholesterol levels.

Caption: A generalized workflow for in vitro and in vivo evaluation of this compound.

Data Summary and Interpretation

The following tables summarize the key efficacy data for this compound from preclinical studies.

Table 1: In Vitro and In Vivo Efficacy of this compound [1][2][3][4]

| Parameter | Species/Cell Line | ED₅₀ / Effect | Reference |

| OSC Inhibition (in vitro) | HepG2 Cells | ED₅₀ = 8.69 nM | [1] |

| Cholesterol Biosynthesis Inhibition (in vitro) | HepG2 Cells | ED₅₀ = 4.11 nM | [1] |

| OSC Inhibition (in vivo) | Rats | ED₅₀ = 0.2-0.5 mg/kg | [2] |

| OSC Inhibition (in vivo) | Mice | ED₅₀ = 0.36-33.3 mg/kg | [2] |

Table 2: Lipid-Lowering Effects of this compound in Hamsters [1][2]

| Animal Model | Treatment | % Reduction in Total Cholesterol | % Reduction in VLDL + LDL Cholesterol | Reference |

| Normolipemic Hamsters | 55 mg/kg/day for 11 days | 19% | 32% | [2] |

| Hyperlipemic Hamsters | 148 mg/kg/day for 25 days | 25% | 59% | [2] |

Interpretation of Results: The data consistently demonstrate that this compound is a potent inhibitor of OSC, with nanomolar efficacy in vitro. This translates to significant dose-dependent lipid-lowering effects in animal models of both normal and high cholesterol. The pronounced reduction in VLDL and LDL cholesterol highlights its potential for treating atherogenic dyslipidemia.

Conclusion and Future Directions

This compound represents a promising research compound and a potential therapeutic agent for the management of hypercholesterolemia. Its mechanism of action, distinct from that of statins, offers a valuable alternative for patients who are intolerant to or do not achieve sufficient LDL cholesterol reduction with statin therapy.

Future research should focus on:

-

Combination Therapies: Investigating the synergistic effects of this compound with other lipid-lowering agents, such as statins and ezetimibe.

-

Long-term Safety: Conducting comprehensive long-term safety and toxicology studies to support its progression into clinical development.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy and safety of this compound in human subjects with hypercholesterolemia.

The continued investigation of this compound and other OSC inhibitors will undoubtedly contribute to a deeper understanding of cholesterol metabolism and may lead to the development of new and effective treatments for cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of a novel 2,3-oxidosqualene cyclase inhibitor on cholesterol biosynthesis and lipid metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. caymanchem.com [caymanchem.com]

- 5. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with BIBB-515: A Potent 2,3-Oxidosqualene Cyclase Inhibitor

Authored by: Your Senior Application Scientist